Tert-butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate
Description
Tert-butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a trifluoromethyl group and a primary amino group at the 3-position of the pyrrolidine ring. This compound is widely utilized as a key intermediate in pharmaceutical synthesis due to the stereochemical and electronic properties imparted by the trifluoromethyl group, which enhances metabolic stability and bioavailability in drug candidates . Its synthesis, as described in EP 4 374 877 A2, involves Mitsunobu-type reactions or coupling with complex heterocycles, yielding a molecular ion peak at m/z 771 [M+H]⁺ and an HPLC retention time of 1.30 minutes under TFA-modified conditions .
Properties
Molecular Formula |
C10H17F3N2O2 |
|---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
tert-butyl (3S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17F3N2O2/c1-8(2,3)17-7(16)15-5-4-9(14,6-15)10(11,12)13/h4-6,14H2,1-3H3/t9-/m0/s1 |
InChI Key |
YHPCKIFBYOPVAL-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@](C1)(C(F)(F)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: (S)-3-Hydroxy-pyrrolidine-1-carboxylate Derivatives
- The synthesis often begins with (S)-3-hydroxy-pyrrolidine-1-carboxylate derivatives protected as tert-butyl esters. For example, (S)-3-hydroxy-pyrrolidinol hydrochloride is suspended with potassium carbonate in methanol, cooled, and treated with di-tert-butyl dicarbonate to yield tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate in high yield (approximately 34.1 g scale).
Conversion to Methanesulfonate Intermediate
- The hydroxyl group at the 3-position is converted into a good leaving group by reaction with methanesulfonyl chloride (mesyl chloride) in the presence of triethylamine in ethyl acetate at 0–5°C. This step produces methanesulfonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester as a beige liquid, isolated in yields around 50 g.
Introduction of the Trifluoromethyl Group and Amination
The mesylate intermediate is then subjected to nucleophilic substitution with an appropriate amine source to introduce the amino group at the 3-position, replacing the mesylate leaving group. This step is conducted under controlled temperature (0–70°C, preferably 50–60°C) in tetrahydrofuran or similar inert solvents.
The trifluoromethyl substituent can be introduced via trifluoromethylation reagents or by starting from trifluoromethyl-substituted precursors, although specific trifluoromethylation steps are less detailed in the patent document. However, the presence of the trifluoromethyl group is key for the final compound's properties and is retained throughout the synthesis.
Final Deprotection and Purification
After the amination step, the protecting group on the amino substituent (if any, such as benzyl) can be replaced or removed. For example, benzyl protecting groups can be exchanged for allyloxycarbonyl groups using allyl haloformate in hydrocarbon solvents at 30–70°C, followed by purification via silica gel column chromatography.
The final product, this compound, is obtained as a beige liquid or solid depending on the purification and isolation methods.
Summary of the Preparation Process in Tabular Form
| Step No. | Process Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Protection of (S)-3-hydroxy-pyrrolidinol hydrochloride | Di-tert-butyl dicarbonate, K2CO3, MeOH, 0–5°C → RT | ~34.1 g product, brownish liquid |
| 2 | Mesylation of hydroxyl group | Mesyl chloride, triethylamine, ethyl acetate, 0–5°C | ~50.4 g mesylate intermediate |
| 3 | Nucleophilic substitution (amination) | Primary amine, tetrahydrofuran, 0–70°C (preferably 50–60°C) | Formation of amino-substituted pyrrolidine |
| 4 | Protecting group exchange (if applicable) | Allyl haloformate, hydrocarbon solvent, 30–70°C | Purification by silica gel column |
| 5 | Purification and isolation | Silica gel chromatography | Final product isolated |
Analytical and Research Findings
The process described achieves high optical purity and chemical yield by careful selection of protecting groups and reaction conditions, minimizing racemization and side reactions.
The trifluoromethyl group at the 3-position enhances lipophilicity and metabolic stability, properties valuable for drug development applications.
The tert-butyl carbamate protecting group confers stability during synthetic transformations and can be selectively removed under acidic conditions if needed.
The preparation methods are scalable, as demonstrated by gram-scale synthesis in patent literature, supporting their utility for research and potential industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oximes, nitro compounds, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The trifluoromethyl group enhances the compound’s lipophilicity and bioavailability, contributing to its pharmacological properties .
Comparison with Similar Compounds
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate
(S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)-pyrrolidine-1-carboxylate
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate
tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate
- Key Differences: Replaces the amino group with an aminooxy moiety, increasing oxidative reactivity (MW: 202.25).
- Utility : Employed in hydroxylamine-based conjugation reactions .
Comparative Data Table
*Estimated based on molecular formulas.
Reactivity and Stability
- Trifluoromethyl Group: Enhances electron-withdrawing effects in the target compound, stabilizing intermediates in nucleophilic substitutions compared to hydroxymethyl or phenoxy analogues .
- Amino vs. Aminooxy: The primary amino group in the target compound enables direct amide bond formation, whereas aminooxy derivatives require oxidation for similar reactivity .
Biological Activity
Tert-butyl (S)-3-amino-3-(trifluoromethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. The trifluoromethyl group, in particular, has been shown to enhance the pharmacological properties of various compounds. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data and research findings.
- Chemical Formula : C10H17F3N2O2
- Molecular Weight : 254.2500 g/mol
- CAS Number : 1428776-57-1
The compound is characterized by a pyrrolidine ring with an amino group and a trifluoromethyl substituent, which are known to influence its interaction with biological targets.
The trifluoromethyl group contributes to the compound's ability to interact with various biological targets, including enzymes and receptors. Studies indicate that compounds containing the trifluoromethyl group can exhibit enhanced potency due to their ability to engage in stronger hydrogen bonding interactions with target proteins . This is particularly relevant in the context of drug design, where modifications to molecular structures can significantly affect bioactivity.
Pharmacological Studies
Recent pharmacological studies have highlighted the potential of this compound as a thrombin inhibitor. The compound has been optimized for high potency against thrombin, showcasing its potential in anticoagulant therapies .
Table 1: Summary of Biological Activities
Case Studies
-
Thrombin Inhibition Study :
In a controlled study, this compound was tested for its ability to inhibit thrombin activity. The results indicated that the compound exhibited significant inhibitory effects compared to non-fluorinated analogs, suggesting that the trifluoromethyl group plays a crucial role in enhancing its pharmacological profile . -
Antiviral Activity :
Another study explored the compound's potential as an antiviral agent. It was found that derivatives of pyrrolidine compounds with trifluoromethyl substitutions showed promising results in inhibiting viral replication mechanisms, indicating a broad spectrum of biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
